Life-Threatening ADE Risk vs. Iron Dextran
Ferric saccharate (iron sucrose) demonstrates a substantially lower rate of life-threatening adverse drug events (ADEs) compared to both higher molecular weight iron dextran and lower molecular weight iron dextran [1]. In a comprehensive analysis of FDA-reported ADEs, the absolute rate of life-threatening events for iron sucrose was 0.6 per million doses, compared to 3.3 per million for lower molecular weight iron dextran and 11.3 per million for higher molecular weight iron dextran [1]. This represents an approximately 5.5-fold reduction relative to lower molecular weight iron dextran and an 18.8-fold reduction relative to higher molecular weight iron dextran.
| Evidence Dimension | Rate of Life-Threatening Adverse Drug Events |
|---|---|
| Target Compound Data | 0.6 per million doses |
| Comparator Or Baseline | Iron Dextran (Lower MW): 3.3 per million doses; Iron Dextran (Higher MW): 11.3 per million doses |
| Quantified Difference | 5.5-fold lower vs. lower MW iron dextran; 18.8-fold lower vs. higher MW iron dextran |
| Conditions | FDA Adverse Event Reporting System (AERS) data from 2001-2003, encompassing approximately 30,063,800 intravenous iron doses |
Why This Matters
This quantified safety advantage directly influences procurement risk assessment, formulary inclusion, and institutional liability considerations, particularly in high-volume dialysis centers.
- [1] Chertow GM, Mason PD, Vaage-Nilsen O, Ahlmén J. Update on adverse drug events associated with parenteral iron. Nephrology Dialysis Transplantation. 2006;21(2):378-382. View Source
